(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine
Description
The compound “(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine” is a bicyclic heterocyclic molecule featuring a pyridine ring fused with an oxazine moiety in a [4,3-b] arrangement. Its octahydro designation indicates full saturation of the bicyclic system, conferring conformational rigidity and enhanced stability compared to partially unsaturated analogs. The stereochemistry (4aR,8aR) is critical, as it dictates the spatial orientation of functional groups, influencing interactions with biological targets.
Properties
IUPAC Name |
(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVZQOUKDWLMFU-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@@H]1OCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-amino ketones with diazo pyruvates under mild conditions, catalyzed by ruthenium chloride. This tandem N-H insertion and cyclization sequence efficiently produces the desired oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, which can be further functionalized for specific applications.
Scientific Research Applications
Biological Applications
The biological activities of (4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine and its derivatives have been extensively studied. Key applications include:
- Antimicrobial Activity : Exhibiting significant efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Showing potential in inhibiting cancer cell proliferation across multiple cancer types.
- Anti-inflammatory Effects : Demonstrating the ability to reduce inflammation through inhibition of specific enzymatic pathways.
The compound's diverse pharmacological profile suggests its utility in developing new therapeutic agents.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines revealed that this compound significantly inhibited the growth of breast and lung cancer cells. The compound induced apoptosis in cancer cells through the activation of caspase pathways .
Case Study 3: Anti-inflammatory Mechanism
Research demonstrated that this compound effectively inhibited lipoxygenase activity in vitro. The inhibition was dose-dependent, suggesting its potential as an anti-inflammatory agent in conditions such as arthritis .
Comparative Analysis of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Mechanism of Action
The mechanism of action of (4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Structural Isomerism and Fusion Position :
- The target compound’s [4,3-b] fusion contrasts with the [3,2-b] arrangement in 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6). This positional difference alters electronic distribution and steric accessibility, impacting receptor binding and metabolic stability .
Substituent Effects :
- Bromine and iodine substituents (e.g., in 337463-88-4 and 351447-07-9) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity risks .
- tert-Butyl carboxylate derivatives (e.g., 2206606-10-0) introduce steric bulk and polarity, balancing solubility and target affinity .
Stereochemical Influence: The (4aR,8aR) configuration in the target compound and its derivatives ensures precise spatial alignment for chiral interactions, a feature absent in racemic mixtures or non-stereospecific analogs .
Research Findings
- Synthetic Accessibility : Derivatives like the tert-butyl carboxylate (2206606-10-0) are commercially available from multiple suppliers, indicating established synthetic routes, often involving stereoselective ring-closing reactions .
- Biological Relevance : Benzyl-substituted analogs (e.g., from ) show promise in enzyme inhibition studies, likely due to enhanced hydrophobic interactions with active sites .
Biological Activity
(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that incorporates both nitrogen and oxygen heteroatoms, which are crucial for its biological interactions. The molecular formula is , and it features a fused ring system that enhances its stability and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound has shown affinity for neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways. It may act as an agonist or antagonist depending on the receptor type.
- Enzyme Inhibition : Studies suggest that the compound can inhibit specific enzymes linked to metabolic processes or disease pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| CNS Activity | Modulates neurotransmitter systems | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: CNS Modulation
In a study examining the effects of this compound on rodent models, researchers found significant changes in behavior indicative of altered CNS activity. The compound was administered at varying doses, resulting in dose-dependent effects on anxiety-like behaviors measured through established behavioral assays.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of the compound against several bacterial strains. Results indicated that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within a range that suggests potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
